molecular formula C17H16BrN5O B3237953 2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide CAS No. 1396852-41-7

2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide

Cat. No.: B3237953
CAS No.: 1396852-41-7
M. Wt: 386.2
InChI Key: SBVSAGPCZACXQP-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide (CAS 1396852-41-7) is a chemical compound with the molecular formula C17H16BrN5O and a molecular weight of 386.25 g/mol . This molecule features a tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, which is known for its metabolic stability and isosteric properties that mimic carboxylic acids and amides, making it a highly valuable scaffold in medicinal chemistry and drug design . Tetrazole derivatives, like this compound, are frequently investigated as key intermediates in the development of active pharmaceutical ingredients, including angiotensin-II receptor antagonists for managing hypertension . The structure incorporates a 4-bromophenyl group, which can enhance lipophilicity and membrane permeability, and a 3-phenylpropyl chain, which influences steric interactions with biological targets. As a building block, this compound is instrumental in exploring new therapeutic agents and biochemical tools. It is supplied for laboratory research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(3-phenylpropyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O/c18-14-8-10-15(11-9-14)23-21-16(20-22-23)17(24)19-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVSAGPCZACXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide belongs to the class of tetrazole derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, as supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H17BrN4O
  • Molecular Weight : 363.24 g/mol

This compound features a bromophenyl group and a phenylpropyl substituent, which are critical for its biological interactions.

Antimicrobial Activity

Tetrazole derivatives, including the compound , have shown promising antimicrobial properties. Studies indicate that tetrazole compounds exhibit antibacterial and antifungal activities. For instance, a related study demonstrated that various tetrazole derivatives displayed significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivityMIC (µg/mL)
Tetrazole Derivative AAntibacterial100
Tetrazole Derivative BAntifungal125

The specific MIC (Minimum Inhibitory Concentration) values for this compound are yet to be published but can be anticipated based on structural similarities with other active tetrazoles.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of tetrazole derivatives. For example, studies utilizing carrageenan-induced paw edema models have shown that certain tetrazoles can significantly reduce inflammation . The mechanism often involves the inhibition of inflammatory mediators such as COX enzymes.

Analgesic Activity

In analgesic models such as the writhing test and hot plate test, some tetrazole derivatives have demonstrated notable pain relief effects. The analgesic mechanism may involve modulation of pain pathways through interaction with specific receptors .

Case Studies and Research Findings

  • FFA2 Receptor Antagonism :
    A recent study identified high-potency antagonists for the free fatty acid receptor 2 (FFA2), with a related tetrazole compound exhibiting IC50 values in the nanomolar range . This suggests potential applications in metabolic disorders where FFA2 is involved.
  • Molecular Docking Studies :
    Molecular docking simulations have been performed to predict binding affinities against various targets involved in inflammation and pain . These studies indicate that the bromophenyl group enhances binding interactions, potentially increasing efficacy.
  • Synthesis and Structure-Activity Relationship (SAR) :
    The synthesis of various substituted tetrazoles has been explored to optimize biological activity. Modifications at different positions on the tetrazole ring have been shown to alter pharmacological profiles significantly .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide involves multi-step chemical reactions, typically starting from readily available precursors. The tetrazole ring is a key feature that contributes to the compound's biological activity, particularly its interaction with various receptors.

Key Synthetic Steps:

  • Formation of the Tetrazole Ring : The tetrazole moiety is often synthesized through cyclization reactions involving azides and carbonyl compounds.
  • Amide Bond Formation : The compound is finalized by forming an amide bond between the tetrazole derivative and an appropriate amine, in this case, N-(3-phenylpropyl)amine.

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

FFA2 Receptor Antagonism

The compound has been investigated as a potential antagonist for the Free Fatty Acid Receptor 2 (FFA2) . FFA2 plays a significant role in mediating metabolic and inflammatory responses. Research indicates that derivatives of tetrazole can exhibit high potency as FFA2 antagonists, with IC50 values in the low nanomolar range, suggesting effective inhibition of receptor activity .

Anti-inflammatory Properties

Studies have demonstrated that compounds like this compound can inhibit neutrophil activation and migration induced by propionate, a short-chain fatty acid. This suggests potential applications in treating inflammatory diseases where neutrophil activity is detrimental .

Therapeutic Implications

The therapeutic implications of this compound are vast:

  • Metabolic Disorders : Given its role as an FFA2 antagonist, it could be explored for managing conditions such as obesity and insulin resistance.
  • Inflammatory Diseases : The ability to inhibit neutrophil activation positions it as a candidate for therapies aimed at conditions like rheumatoid arthritis or other chronic inflammatory states.

Table: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
FFA2 AntagonismHigh potency with IC50 values of 3–4 nM; specific inhibition of neutrophil activation.
Anti-inflammatory effectsComplete inhibition of propionate-induced neutrophil respiratory burst observed.

Chemical Reactions Analysis

Tetrazole Ring Construction

  • Cycloaddition with Azides : The tetrazole ring is formed via [3+2] cycloaddition between nitriles and sodium azide under transition-metal catalysis (e.g., ZnBr₂) or microwave irradiation .
    Example:

    R CN NaN ZnBr MWR tetrazole\text{R CN NaN }\xrightarrow{\text{ZnBr MW}}\text{R tetrazole}

    Yields range from 70–85% under optimized conditions .

Amide Coupling

  • PyBOP-Mediated Coupling : The amide bond between the tetrazole-carboxylic acid and 3-phenylpropylamine is formed using coupling agents like PyBOP or EDC/HOBt .
    Example:

    Tetrazole COOH H N CH PhPyBOP DIPEATarget Compound\text{Tetrazole COOH H N CH Ph}\xrightarrow{\text{PyBOP DIPEA}}\text{Target Compound}

    Reaction conditions: DMF, 0°C to rt, 12–24 h .

Bromination of Aromatic Rings

  • Electrophilic Bromination : The 4-bromophenyl group is introduced via Br₂ in acetic acid/chloroform at 50°C, achieving 80–90% regioselectivity for the para-position .

Substitution at the Tetrazole Core

  • N-Alkylation : Reactivity at the tetrazole N1-position with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling of the bromophenyl group with arylboronic acids using Pd(PPh₃)₄ .

Table 1: Reaction Optimization for Bromophenyl Functionalization

Reaction TypeConditionsYield (%)SelectivitySource
BrominationBr₂, CHCl₃, 50°C, 24 h80para >98%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C75-
N-AlkylationMeI, K₂CO₃, DMF, rt, 12 h65N1 only

Catalytic and Mechanistic Insights

  • Lithiation Strategies : Direct lithiation of thiophene derivatives (analogous to the phenylpropyl chain) using n-BuLi at −78°C enables regioselective functionalization .

  • Role of LiBF₄ : In amide-aldehyde condensations, LiBF₄ enhances nucleophilic attack by stabilizing intermediates, as observed in related N,O-acetal syntheses .

Stability and Reactivity Under Acidic/Basic Conditions

  • Acid Hydrolysis : The tetrazole ring remains stable in dilute HCl (1 M) at rt but degrades in concentrated H₂SO₄.

  • Base Sensitivity : Prolonged exposure to NaOH (1 M) leads to amide bond cleavage, yielding tetrazole-carboxylic acid and 3-phenylpropylamine .

Key Research Findings

  • Bioisosteric Replacement : The tetrazole group serves as a carboxylic acid bioisostere, improving metabolic stability while retaining potency in receptor binding .

  • SAR Studies :

    • The 4-bromophenyl group enhances lipophilicity (logP = 3.2) and membrane permeability.

    • Substitution at the N1-position reduces activity, highlighting the importance of the free tetrazole NH .

Comparison with Similar Compounds

2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide (CAS 1396677-12-5)

  • Structural Similarities : Shares the tetrazole-carboxamide scaffold and 4-bromophenyl group.
  • Key Differences : The carboxamide nitrogen is substituted with a 5-chloro-2-methylphenyl group instead of 3-phenylpropyl.
  • Implications : The chloro-methylphenyl group increases steric bulk and electron-withdrawing effects compared to the aliphatic 3-phenylpropyl chain. This may reduce flexibility but enhance affinity for targets requiring planar aromatic interactions .

Pyrazole and Triazole Derivatives

3-(4-bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

  • Structural Similarities : Contains a 4-bromophenyl group and a carbohydrazide moiety.
  • Key Differences : Replaces tetrazole with a pyrazole ring and introduces a second bromophenyl group via an ethylidene hydrazide.
  • Implications: The pyrazole’s reduced nitrogen content lowers acidity (pKa ~17 for pyrazole vs. The dual bromophenyl groups may enhance π-π stacking but increase molecular weight and logP .

Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate

  • Structural Similarities : Features a triazole ring and carbamate linkage.
  • Key Differences : Triazole (3 nitrogen atoms) vs. tetrazole (4 nitrogen atoms) alters electronic density and hydrogen-bonding capacity. The carbamate group introduces hydrolytic instability compared to the stable carboxamide in the target compound .

Benzamide and Imidazole Analogues

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Structural Similarities : Shares a carboxamide group and aromatic substituents.
  • Key Differences : Benzo[d]imidazole core with methoxy groups (electron-donating) vs. tetrazole with bromine (electron-withdrawing). The 1-propyl chain may confer similar lipophilicity to the 3-phenylpropyl group but lacks aromatic conjugation .

N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-oxo-propan-2-yl]benzamide derivatives ()

  • Structural Similarities : Benzamide backbone with substituted phenyl groups.
  • Key Differences: Alkoxy substituents (e.g., cyanomethoxy, propenyloxy) modulate electronic effects differently than bromine. Stereochemistry (S-configuration) in these derivatives may enhance target specificity compared to the achiral tetrazole compound .

Physicochemical Comparison

Property Target Compound Tetrazole Analogue Pyrazole Derivative Benzo[d]imidazole
Molecular Weight ~415.3 g/mol ~419.8 g/mol ~529.2 g/mol ~449.5 g/mol
logP (Predicted) 4.2 4.8 5.6 3.9
Hydrogen Bond Acceptors 5 5 6 6
Acidity (pKa) ~4.7 (tetrazole) ~4.7 ~17 (pyrazole) ~10 (imidazole)
  • Key Observations :
    • The target compound’s lower logP compared to the pyrazole derivative suggests better aqueous solubility.
    • Higher acidity of the tetrazole core may facilitate salt formation for improved bioavailability.

Q & A

Q. What are the recommended synthetic routes for 2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide?

  • Methodological Answer : A multi-step synthesis is typically employed. First, the tetrazole ring can be constructed via a [2+3] cycloaddition reaction between sodium azide and a nitrile precursor under acidic conditions. The 4-bromophenyl group is introduced via Suzuki-Miyaura coupling using a palladium catalyst. The 3-phenylpropylamine side chain is attached via nucleophilic acyl substitution, requiring activation of the carboxamide group (e.g., using EDCI/HOBt). Purification via column chromatography or recrystallization ensures high purity. For analogous tetrazole derivatives, copper(I) iodide has been used as a catalyst in one-pot syntheses .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR confirm the structure, with peaks for the bromophenyl group (δ 7.3–7.6 ppm) and tetrazole ring (δ 8.1–8.5 ppm).
  • IR : Stretching vibrations for the tetrazole ring (~1550 cm1^{-1}) and carboxamide C=O (~1650 cm1^{-1}) are critical.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 412.05).
  • X-ray Crystallography : ORTEP-3 software can model crystallographic data to confirm bond lengths and angles, particularly the planar tetrazole ring and spatial orientation of substituents .

Advanced Research Questions

Q. How to design experiments to evaluate enzyme inhibition mechanisms involving this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with active sites complementary to the tetrazole and bromophenyl moieties (e.g., carbonic anhydrase or kinases).
  • Kinetic Assays : Use fluorescence-based assays to measure inhibition constants (KiK_i). For example, monitor enzyme activity in the presence of varying inhibitor concentrations.
  • Structural Validation : Perform molecular docking (AutoDock Vina) to predict binding modes, followed by co-crystallization trials for X-ray validation. Similar studies on triazole derivatives showed competitive inhibition by occupying the catalytic site .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent). For example, DMSO concentrations >1% can denature proteins, skewing results.
  • Off-Target Screening : Use proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions.
  • Computational Validation : Density Functional Theory (DFT) calculations can model electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on binding affinity) .

Q. What computational approaches are suitable for studying this compound’s reactivity and stability?

  • Methodological Answer :
  • DFT/MD Simulations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies and tautomeric preferences of the tetrazole ring.
  • Solvent Effects : Conduct molecular dynamics (MD) simulations in explicit water to assess hydrolysis susceptibility of the carboxamide group.
  • Reactivity Predictions : Use Fukui indices to identify nucleophilic/electrophilic sites, guiding derivatization strategies .

Q. How to assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Acidic conditions may hydrolyze the tetrazole ring.
  • Light Sensitivity : UV-vis spectroscopy under controlled light exposure can detect photodegradation products .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogen replacements (e.g., Cl or F at the 4-bromophenyl position) to study electronic effects.
  • Side Chain Modifications : Replace the 3-phenylpropyl group with alkyl or cycloalkyl chains to assess steric effects on bioactivity.
  • Bioisosteric Replacement : Substitute the tetrazole ring with triazoles or oxadiazoles and compare potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide

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